![molecular formula C15H14O3 B3057707 2-[(4-Phenoxyphenoxy)methyl]oxirane CAS No. 84267-54-9](/img/structure/B3057707.png)
2-[(4-Phenoxyphenoxy)methyl]oxirane
Overview
Description
“2-[(4-Phenoxyphenoxy)methyl]oxirane” is a biochemical used for proteomics research . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-(4-phenoxyphenyl)oxirane involves several steps, including the quaternization of a tertiary amine by activated oxirane and the participation of a carboxylate anion in the ring-opening of both nonactivated and activated oxirane .Scientific Research Applications
Synthesis and Chemical Reactions
2-[(4-Phenoxyphenoxy)methyl]oxirane plays a significant role in various synthetic processes. One such application is in the synthesis of 2-substituted-1,4-benzodioxanes, achieved through CuBr-catalyzed tandem reactions with phenols. This method involves the ring-opening of 2-((2-iodophenoxy)methyl)oxirane followed by an intramolecular C-O cross-coupling cyclization (Liu & Bao, 2010). Similarly, oxiranes like 2-[(4-Phenoxyphenoxy)methyl]oxirane are studied for their reactivity and potential adverse biological effects due to their highly reactive nature (Schweikl, Schmalz, & Weinmann, 2004).
Polymerization and Material Synthesis
In material science, siloranes and oxiranes are investigated for developing low shrinkage/stress dental composites. Their stability in aqueous environments is critical for their application in biological contexts. 2-[(4-Phenoxyphenoxy)methyl]oxirane, as part of the oxirane group, is relevant in this context for its stability and reactivity characteristics (Eick, Smith, Pinzino, & Kostoryz, 2006).
Analytical and Diagnostic Applications
Analytically, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a reagent for determining the enantiomeric excess (ee) of α-chiral amines, showcasing the broader applicability of oxirane derivatives in stereochemical analysis (Rodríguez-Escrich et al., 2005).
Catalytic and Theoretical Studies
The theoretical study of the catalytic hydrogenation of oxiranes, including their derivatives, provides insight into chemical reactions at a molecular level. This research contributes to a deeper understanding of reaction mechanisms, which is essential for developing new synthetic methods and materials (Kuevi, Atohoun, & Mensah, 2012).
Electronic and Optical Applications
The electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films, functionalized with hydroxymethyl and ethylene oxide groups, demonstrates the utility of oxirane derivatives in electronic and optical materials. These modifications significantly improve electrochromic properties, which is vital for applications in smart windows, displays, and other electronic devices (Zhang et al., 2014).
Fluorinated Compounds Synthesis
2-[(4-Phenoxyphenoxy)methyl]oxirane's derivative, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, has been synthesized for applications in fluorinated compounds. These materials are of significant interest due to their unique properties and applications in various fields, such as pharmaceuticals, agrochemicals, and materials science (Zhan-xiong, 2012).
Biochemistry and Molecular Studies
In biochemistry, the interaction of oxiranes with biological molecules is of considerable interest. For instance, the inhibition mechanism of matrix metalloproteinase 2 by oxirane analogues is studied to understand their biochemical behavior and potential therapeutic applications (Tao et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-[(4-phenoxyphenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)16-10-15-11-17-15/h1-9,15H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPGCFZWRLQMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575232 | |
Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenoxyphenoxy)methyl]oxirane | |
CAS RN |
84267-54-9 | |
Record name | 2-[(4-Phenoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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